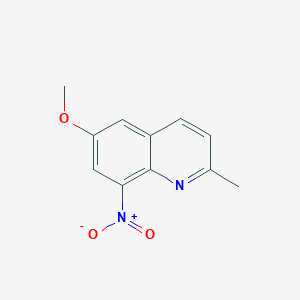

6-Methoxy-2-methyl-8-nitroquinoline

描述

6-Methoxy-2-methyl-8-nitroquinoline is a nitro-substituted quinoline derivative characterized by methoxy (-OCH₃) and methyl (-CH₃) groups at positions 6 and 2, respectively, and a nitro (-NO₂) group at position 7. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. For instance, 6-methoxy-8-nitroquinoline (CAS 85-81-4) is synthesized via the Skraup reaction using glycerol, nitroanisidine, and sulfuric acid under controlled conditions . The addition of a methyl group at position 2 could involve silver-catalyzed radical oxidative decarboxylation of carboxylic acids, as demonstrated for tert-butyl derivatives .

属性

CAS 编号 |

54232-06-3 |

|---|---|

分子式 |

C11H10N2O3 |

分子量 |

218.21 g/mol |

IUPAC 名称 |

6-methoxy-2-methyl-8-nitroquinoline |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-4-8-5-9(16-2)6-10(13(14)15)11(8)12-7/h3-6H,1-2H3 |

InChI 键 |

XATLPIDKCYRSNH-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC2=C(C=C(C=C2C=C1)OC)[N+](=O)[O-] |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

A. Synthesis of Derivatives

6-Methoxy-2-methyl-8-nitroquinoline serves as a precursor for synthesizing various biologically active compounds. Notably, it has been utilized in the synthesis of:

- 6-Methoxy-8-aminoquinoline : A metabolite of primaquine, which is used in the treatment of malaria.

- 6-Methoxy-8-hydroxylaminoquinoline : Another derivative with potential pharmacological properties .

B. P-Glycoprotein Inhibition

Recent studies have focused on the design and synthesis of 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors. These compounds were evaluated for their cytotoxic activity against multidrug-resistant gastric carcinoma cells. The results indicated that certain derivatives exhibited significant P-gp inhibition, suggesting potential applications in overcoming drug resistance in cancer therapy .

| Compound | Cytotoxicity (IC50) | P-gp Inhibition Activity |

|---|---|---|

| 5a | Low | 1.3-fold stronger than verapamil |

| 5b | Low | 2.1-fold stronger than verapamil |

Agrochemical Applications

In the agrochemical industry, this compound is utilized as a precursor for synthesizing agrochemicals. Its derivatives have been explored for their potential use as pesticides and herbicides due to their biological activity against various pests and pathogens .

Biological Studies

A. Genotoxicity Testing

Research has shown that this compound can be subjected to in vitro genotoxicity testing using human cell lines. Such studies are crucial for evaluating the safety and potential risks associated with chemical exposure .

B. Antigenotoxic Effects

Investigations into natural products have highlighted the antigenotoxic effects of compounds similar to this compound. These studies suggest that such compounds may play a role in protecting cells from genetic damage caused by mutagens .

Case Studies and Research Findings

A. Fluorescence Detection Applications

A notable application of quinoline derivatives, including this compound, is their use in fluorescence detection systems for metal ions such as cadmium (Cd²⁺). A modified quinoline compound demonstrated enhanced fluorescence properties, making it suitable for environmental monitoring and detection purposes .

B. Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on various quinoline derivatives have provided insights into how modifications to the chemical structure influence biological activity. These findings are critical for designing more effective therapeutic agents based on the quinoline scaffold .

相似化合物的比较

Table 1: Structural and Functional Comparison of 6-Methoxy-2-methyl-8-nitroquinoline and Analogs

Structural and Electronic Comparisons

6-Methoxy-8-nitroquinoline (CAS 85-81-4) Key Differences: Lacks the methyl group at position 2. This compound exhibits antimalarial and antimicrobial properties, as demonstrated in studies where tert-butyl analogs showed activity against Plasmodium falciparum and Leishmania donovani .

2-Methyl-6-methoxyquinoline (CAS 1078-28-0) Key Differences: Lacks the nitro group at position 8. Impact: The nitro group’s electron-withdrawing effect is absent, altering electronic distribution and reactivity. This compound serves as a precursor for aminoquinoline derivatives used in drug discovery .

7-Methyl-8-nitroquinoline (CAS 7471-63-8) Key Differences: Methyl at position 7 instead of 2. Impact: Positional isomerism affects steric and electronic interactions. Such variations influence binding affinity in biological targets, as seen in isoquinoline analogs .

6-Ethoxy-8-nitroquinoline Key Differences: Ethoxy group (-OCH₂CH₃) at position 6 instead of methoxy. Impact: Increased alkoxy chain length enhances hydrophobicity but may reduce metabolic stability due to oxidative susceptibility .

6-Chloro-8-ethyl-2-hydroxy-5-nitroquinoline (CAS 500001-40-1) Key Differences: Multiple substituents (Cl, OH, C₂H₅, NO₂) create a complex electronic profile. Impact: The hydroxy group enables hydrogen bonding, while chloro and nitro groups enhance electrophilicity, making it a candidate for targeted drug design .

准备方法

Reaction Mechanism and Optimization

The reaction begins with protonation of 6-methoxy-2-nitroaniline by o-phosphoric acid, followed by nucleophilic attack of methylvinylketone to form a Schiff base. Cyclization occurs via intramolecular electrophilic aromatic substitution, yielding the dihydroquinoline intermediate. Subsequent oxidation and aromatization complete the quinoline ring. Critical parameters include:

Post-Synthesis Alkylation

While the Skraup method introduces the methyl group at position 2 directly via methylvinylketone, additional alkylation steps may refine regioselectivity. For example, silver-catalyzed radical oxidative decarboxylation using trimethylacetic acid and ammonium persulfate introduces bulky groups like tert-butyl. Adapting this for methyl groups would require substituting trimethylacetic acid with acetic acid, though this remains speculative without direct experimental validation.

Dehydrogenation of Dihydroquinoline Precursors

A patent-pending method leverages yttrium chloride as a dehydrogenation catalyst to convert 1,2-dihydro-2-methyl-8-nitroquinoline derivatives into the fully aromatic target compound.

Synthesis of Dihydroquinoline Intermediate

The precursor is synthesized via a two-step process:

-

Formation of 2-Substituted Aniline Hydrochloride :

6-Methoxy-2-nitroaniline reacts with 25–31% hydrochloric acid at 20–55°C to form the hydrochloride salt. -

Cyclization with Aldehydes :

Under nitrogen, the hydrochloride reacts with acetaldehyde in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and cyclization catalyst (e.g., yttrium chloride). This step yields 1,2-dihydro-2-methyl-6-methoxy-8-nitroquinoline.

Dehydrogenation with Yttrium Chloride

The dihydroquinoline undergoes dehydrogenation at 53–57°C for 1–3 hours using yttrium chloride (0.1–0.5 mol%). Key advantages include:

Table 1: Comparative Analysis of Synthetic Methods

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Melting Point

Challenges and Limitations

-

Regioselectivity in Skraup Synthesis : Competing pathways may yield isomers if substituent directing effects are ambiguous.

-

Catalyst Cost : Yttrium chloride, while effective, is expensive compared to traditional dehydrogenation catalysts like palladium.

常见问题

Advanced Research Question

- X-ray crystallography : Resolve bond lengths/angles and confirm nitro group orientation (e.g., dihedral angles between quinoline and substituents) .

- Vibrational spectroscopy : FT-IR identifies characteristic NO₂ stretching (~1520 cm⁻¹) and C–O–CH₃ vibrations (~1250 cm⁻¹) .

- DSC/TGA : Analyze thermal stability, especially if nitro groups impart explosive properties .

Case Study : In , crystallography confirmed a 70.22° dihedral angle between the methoxybenzene and quinoline rings, critical for understanding steric effects .

How to address discrepancies in reported yields for this compound synthesis?

Data Contradiction Analysis

Discrepancies often arise from:

- Reagent purity : Impurities in starting materials (e.g., 6-methoxy-8-aminoquinoline) reduce yields. Use ≥98% pure reagents .

- Workup protocols : Inadequate quenching of nitration reactions leads to side products. Employ ice-cold water for abrupt termination .

- Catalyst deactivation : Moisture-sensitive catalysts (e.g., Pd/C) require anhydrous conditions for consistent hydrogenation .

Recommendation : Replicate literature procedures with rigorous control of humidity, temperature, and stirring rates.

What are the challenges in achieving regioselective functionalization of the quinoline ring?

Advanced Research Question

- Electronic effects : The methoxy group at C6 is electron-donating, activating C5 and C8 for electrophilic substitution. Competing directing effects (e.g., methyl at C2) complicate regioselectivity .

- Steric hindrance : Bulky substituents at C2 or C8 limit access to reactive sites. Use smaller electrophiles or microwave-assisted synthesis to enhance kinetics .

Case Study : achieved selective phthalimidoalkylation at C8 by leveraging steric control during condensation .

What safety precautions are necessary when handling this compound?

Basic Research Question

- GHS Hazards : Causes skin/eye irritation (GHS H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 0–6°C in airtight containers to prevent decomposition .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。